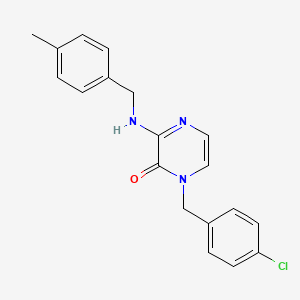

1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one

Description

1-(4-Chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one is a pyrazinone derivative characterized by a central pyrazin-2(1H)-one core substituted with a 4-chlorobenzyl group at position 1 and a 4-methylbenzylamino group at position 3. Pyrazinones are heterocyclic compounds with diverse biological activities, including anticancer, antimicrobial, and metabolic modulation properties .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methylamino]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O/c1-14-2-4-15(5-3-14)12-22-18-19(24)23(11-10-21-18)13-16-6-8-17(20)9-7-16/h2-11H,12-13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBAEIQDTJIHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one typically involves multi-step organic reactions. The general synthetic route includes:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: Introduction of the 4-chlorobenzyl and 4-methylbenzylamino groups is carried out through nucleophilic substitution reactions.

Reaction conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazine core followed by specific substitutions to introduce the chlorobenzyl and methylbenzyl groups. The general synthetic route can be summarized as follows:

- Formation of Pyrazine Core : The initial step involves synthesizing a pyrazine derivative through cyclization reactions.

- Substitution Reactions : The chlorobenzyl and methylbenzyl groups are introduced via nucleophilic substitution reactions, which can be optimized for yield and purity.

- Final Purification : The compound is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of substituted pyrazine derivatives against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) demonstrating potent activity .

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one | TBD | Mycobacterium tuberculosis |

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | 12.5 | Mycobacterium tuberculosis |

| N-benzyl-3-benzylamino-pyrazine-2-carboxamide | 7.81 | Staphylococcus aureus |

Anticancer Activity

Numerous studies have focused on the anticancer potential of pyrazine derivatives. Compounds similar to 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines.

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one | TBD | A549 (lung cancer) |

| N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide | 4.2 | A375 (melanoma) |

| 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol Derivatives | TBD | HepG2 (liver cancer) |

Case Studies

Several case studies have documented the efficacy of pyrazine derivatives in preclinical models:

- Study on Mycobacterial Inhibition : A series of pyrazine derivatives were tested against Mycobacterium tuberculosis, revealing that certain substitutions significantly enhanced their antimicrobial properties .

- Anticancer Screening : Various compounds exhibiting a pyrazine core were screened against multiple cancer cell lines, with notable findings indicating that specific structural modifications could lead to enhanced cytotoxicity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazinone Derivatives

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Aminoalkyl or benzylamino groups (e.g., 3-((4-methylbenzyl)amino) in the target compound) may facilitate hydrogen bonding with enzymatic targets, as seen in insulin-secreting analogs . Halogenated aryl groups (e.g., 4-bromo or 4-fluoro in G194-0443) are common in screening libraries for their electronic effects on binding .

- Synthetic Methods: Pyrazinones are typically synthesized via cyclocondensation reactions. For example, describes refluxing diarylideneketones with aminopyrazoles in ethanol/acetic acid, a method adaptable to the target compound’s synthesis . High purity (>98%) is achievable via recrystallization or HPLC, as demonstrated for analogs like I13 and I14 .

Pharmacological and Biochemical Comparisons

Antiproliferative Activity:

- Pyrazinones with fluorinated substituents (e.g., 5-chloro-3-((2,6-dichloro-4-F-methoxyphenyl)amino) derivatives in ) exhibit enhanced metabolic stability, critical for therapeutic applications .

Metabolic Modulation:

- Merck Patent GmbH’s 3-(4-chlorophenyl)-1-ethylpyrazin-2(1H)-one stimulates insulin secretion, suggesting that chloroaryl-pyrazinones may target pancreatic β-cells .

Physicochemical and Stability Data

- Melting Points: Analogs like I13 (227.5–229.4°C) and I14 (231.1–233.0°C) demonstrate that pyrazinones with aromatic substituents have high thermal stability, likely due to π-π stacking .

- Synthetic Yields: Typical yields for pyrazinones range from 46–54% (e.g., I13–I15), indicating moderate efficiency in multi-step syntheses .

Biological Activity

1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazinone core, which is modified by the presence of chlorobenzyl and methylbenzyl groups, contributing to its unique chemical properties and biological interactions.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C₁₅H₁₄ClN₃O

- Molecular Weight : 285.74 g/mol

The structural formula highlights the functional groups that are crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrazinones, including 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one, exhibit significant antimicrobial activity. A study evaluating various pyrazole derivatives found that certain compounds displayed potent activity against pathogenic bacteria, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for some derivatives . The specific interactions of this compound with bacterial enzymes or membranes may contribute to its efficacy.

Anticancer Activity

The anticancer potential of 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one has been explored through various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, compounds derived from pyrazole structures have demonstrated IC50 values ranging from 0.01 μM to 0.95 nM against different cancer cell lines, indicating their potential as effective anticancer agents . The mechanism of action may involve the induction of apoptosis or inhibition of specific kinases involved in cancer progression.

The biological activity of 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one is believed to be mediated through its interaction with various molecular targets, including:

- Enzymes : Inhibition of enzymes critical for bacterial growth or cancer cell survival.

- Receptors : Binding to receptors that regulate cellular signaling pathways.

- Proteins : Alteration of protein function involved in cell cycle regulation and apoptosis.

Further studies are needed to elucidate the precise molecular mechanisms and pathways through which this compound exerts its effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

A notable study investigated the anticancer activity of pyrazole derivatives similar to 1-(4-chlorobenzyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one against various cancer cell lines such as MCF-7 and NCI-H460. The results demonstrated significant cytotoxicity with IC50 values indicating strong growth inhibition compared to standard chemotherapeutic agents . These findings suggest that modifications in the chemical structure can enhance biological potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.